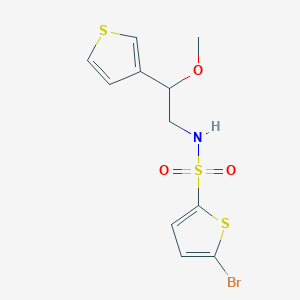

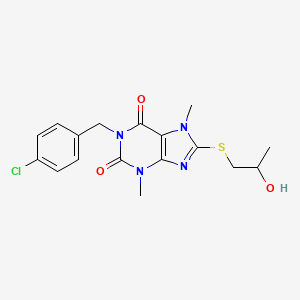

![molecular formula C15H11F3N4O2 B2492383 N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide CAS No. 343372-51-0](/img/structure/B2492383.png)

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide involves multi-step chemical reactions. For example, a study demonstrated the preparation of N-(quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by a series of reactions to yield various substituted quinoxalines (El’chaninov & Aleksandrov, 2017). Another relevant synthesis involves a three-component reaction from furan-2,3-diones, showcasing the compound's complex synthetic pathway (Lisovenko, Dryahlov, & Dmitriev, 2016).

Molecular Structure Analysis

The molecular structure of related compounds is elucidated using techniques such as X-ray crystallography, demonstrating intricate molecular arrangements and intermolecular interactions. For instance, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide was characterized by its crystalline structure in the orthorhombic space group, revealing N-H···O hydrogen bonding interactions (Datta, Vittalacharya, & Gudennavar, 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including electrophilic and nucleophilic substitution, highlighting their reactive nature and versatility. For example, electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, are characteristic of these compounds, as well as nucleophilic substitutions involving the quinoline ring (El’chaninov & Aleksandrov, 2017).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and crystalline forms, are determined through rigorous testing. For instance, the analysis of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide revealed specific crystalline properties, aiding in understanding its physical characteristics (Datta, Vittalacharya, & Gudennavar, 2014).

Scientific Research Applications

Synthesis and Derivative Formation

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide and its derivatives are primarily involved in chemical synthesis and the formation of various compounds, which may have implications in material science and pharmacology. One study discusses the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, a compound closely related to the chemical structure of interest. This compound is formed by a series of reactions starting with the coupling of quinoline-6-amine with furan-2-carbonyl chloride and involves electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring (El’chaninov & Aleksandrov, 2017).

Another study discusses the synthesis of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates via decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol. The compounds were obtained by intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids in propionic anhydride. Some of these compounds were found to have analgesic activity, studied by the “hot plate” method on outbred white mice of both sexes with intraperitoneal injection (Igidov et al., 2022).

Chemoreaction and Compound Characterization

A three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine afforded methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids. This study showcases the reactivity of compounds related to N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide in complex chemical reactions, leading to the formation of structurally diverse and potentially bioactive compounds (Lisovenko et al., 2016).

Biological Activity

A study synthesized a compound closely related to N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide, which underwent various reactions to form derivatives. These derivatives were then tested and evaluated for antimicrobial activity, showcasing the potential biological applications of such compounds (Keshk et al., 2008).

properties

IUPAC Name |

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O2/c1-22(21-14(23)11-7-4-8-24-11)13-12(15(16,17)18)19-9-5-2-3-6-10(9)20-13/h2-8H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWPGMASXPURLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)

![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)

![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)